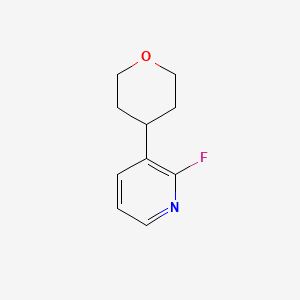

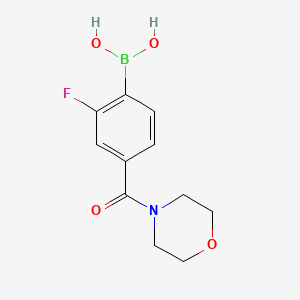

(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Overview

Description

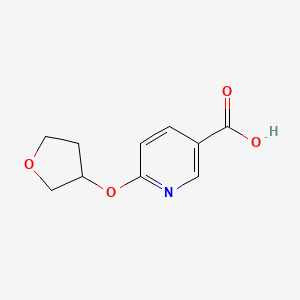

“(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H13BFNO4 . It is a solid substance and has a molecular weight of 253.04 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BFNO4/c13-10-8(2-1-3-9(10)12(16)17)11(15)14-4-6-18-7-5-14/h1-3,16-17H,4-7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 253.04 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources.Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates.

Fluorination Reagents

“(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid” can be used as a fluorination reagent . Fluorination is a process that introduces a fluorine atom into a compound and it’s a crucial process in the production of pharmaceuticals and agrochemicals.

Drug Design

Boronic acids and their esters, including this compound, are highly considered for the design of new drugs . They can form reversible covalent complexes with sugars, amino acids, and other biological targets, making them useful in the design of enzyme inhibitors or receptor ligands.

Drug Delivery Devices

This compound can be used in the development of drug delivery devices . Boronic acids can respond to changes in the concentration of biologically relevant species, such as glucose or fructose. This makes them useful in the design of drug delivery systems that can release a therapeutic agent in response to specific biological triggers.

Neutron Capture Therapy

Boronic acids and their esters are suitable for neutron capture therapy . This is a type of cancer treatment that selectively destroys cancer cells without harming the surrounding healthy tissue.

Safety and Handling

In terms of safety and handling, this compound requires careful handling. If it comes into contact with skin or eyes, it should be washed off with plenty of water . If inhaled, the person should be moved to fresh air and kept at rest .

Safety and Hazards

Mechanism of Action

References:

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443

- Data source: ChemSpider

- Date, S. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-7

properties

IUPAC Name |

[2-fluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-10-7-8(1-2-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOPQYLLXBKXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

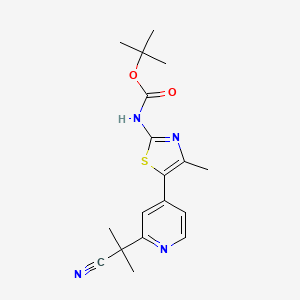

![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)

![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)

![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)

![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)